molecular formula C11H8N2O B12644982 5H-Pyrido(4,3-b)indol-3-ol CAS No. 89846-49-1

5H-Pyrido(4,3-b)indol-3-ol

Cat. No.: B12644982
CAS No.: 89846-49-1
M. Wt: 184.19 g/mol
InChI Key: LUOJTKRRSNAWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrido(4,3-b)indol-3-ol is a chemical compound based on the gamma-carboline core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The pyrido[4,3-b]indole structure serves as a key synthon for the preparation of biologically relevant heterocycles and has been identified as a promising framework for the development of novel therapeutic agents . While the specific research applications and mechanism of action for the 3-ol derivative are not fully detailed in the literature, closely related derivatives have demonstrated significant potential as antitumor agents by acting as tubulin polymerization inhibitors, thereby disrupting cell division and inducing apoptosis in cancer cells . Other compounds featuring this scaffold are known to modulate various neurotransmitter receptors and have been investigated for potential applications in cognitive and psychotic disorders . The presence of the indole nucleus and the specific substitution at the 3-position suggest that this compound may be of value in probing enzyme interactions, such as with topoisomerases, or in the synthesis of more complex molecules for pharmacological evaluation . Researchers are encouraged to explore its properties for developing multi-target directed ligands. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89846-49-1

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

2,5-dihydropyrido[4,3-b]indol-3-one

InChI

InChI=1S/C11H8N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)

InChI Key

LUOJTKRRSNAWKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CNC(=O)C=C3N2

Origin of Product

United States

Synthetic Methodologies for 5h Pyrido 4,3 B Indol 3 Ol and Its Derivatives

Classical and Established Synthetic Approaches for the Pyrido[4,3-b]indole Core

Fischer Indole (B1671886) Synthesis Variations

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a widely utilized and effective method for constructing the indole nucleus, which is central to the pyrido[4,3-b]indole framework. researchgate.netnih.gov This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. researchgate.netresearchgate.net A variety of Brønsted and Lewis acids, such as hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride, can be employed to facilitate this transformation. nih.govresearchgate.net

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: The initial step is the reaction between a substituted phenylhydrazine (B124118) and a carbonyl compound to form a phenylhydrazone. nih.gov

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. researchgate.net

uninsubria.ituninsubria.it-Sigmatropic Rearrangement: A crucial uninsubria.ituninsubria.it-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate. nih.gov

Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to yield the final aromatic indole ring system. researchgate.net

A notable application of this methodology is in the synthesis of 9-hydroxy-6H-pyrido[4,3-b]carbazole, a derivative of the pyrido[4,3-b]indole core. uninsubria.it In this synthesis, an enamine is reacted with methyl vinyl ketone to produce a mixture of cis- and trans-ketones. These ketones are then individually subjected to the Fischer indole reaction conditions to form the indole structure, which is subsequently converted to the target molecule through dehydrogenation and demethylation. uninsubria.it

Starting Materials Reaction Conditions Product Key Features
Arylhydrazine and Aldehyde/KetoneAcid catalyst (Brønsted or Lewis)Substituted IndoleOne-pot synthesis possible; regioselectivity with unsymmetrical ketones. researchgate.net
Enamine and Methyl Vinyl KetoneFischer Indole ReactionIndole intermediate for 9-hydroxy-6H-pyrido[4,3-b]carbazoleFormation of cis- and trans-ketone intermediates. uninsubria.it

Modern Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki Coupling, for Substituted Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including pyrido[4,3-b]indole derivatives. These methods offer a direct and efficient means to introduce a wide range of substituents onto the core structure, enabling the generation of diverse chemical libraries for biological screening.

The Suzuki-Miyaura coupling, a prominent example of palladium-catalyzed cross-coupling, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. iaea.org This reaction is particularly valuable for forming carbon-carbon bonds and has been successfully applied to the functionalization of both indoles and pyridines, the constituent rings of the pyrido[4,3-b]indole system. iaea.orgresearchgate.net For instance, the Suzuki-Miyaura coupling can be employed for the regioselective arylation of di-bromo-substituted pyridinium (B92312) N-(2-azinyl)aminides, demonstrating its utility in modifying the pyridine (B92270) portion of the fused ring system. iaea.org

Furthermore, a hydroboration/Suzuki-Miyaura coupling sequence has been developed for the functionalization of 3-vinyl indoles at the C-3β position. researchgate.net This method allows for the introduction of various aryl and vinyl groups, showcasing the versatility of this approach in elaborating the indole core.

Reaction Type Substrates Catalyst System Key Application
Suzuki-Miyaura CouplingOrganoboron compound, Halide/TriflatePalladium catalyst, BaseC-C bond formation for functionalization of indole and pyridine rings. iaea.orgresearchgate.net
Hydroboration/Suzuki-Miyaura Coupling3-Vinyl indole, 9-BBN, Aryl/Vinyl halide or triflatePalladium catalyst, BaseFunctionalization at the C-3β position of the indole. researchgate.net

Direct Functionalization Methodologies for Pyridoindole Derivatives

Direct C-H functionalization has gained significant traction as an atom-economical and step-efficient strategy for the modification of heterocyclic scaffolds. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. In the context of pyrido[4,3-b]indoles, direct functionalization methodologies can be applied to either the indole or the pyridine ring.

Palladium-catalyzed direct arylation of pyridines using a transient activator strategy has been developed for the synthesis of 2,6-diarylpyridines. nih.gov This method involves the in-situ generation of an N-methylpyridinium salt, which undergoes arylation at the 2- and 6-positions, followed by N-demethylation. nih.gov Such strategies could potentially be adapted for the selective functionalization of the pyridine ring within the pyrido[4,3-b]indole framework.

Similarly, palladium-catalyzed triple successive C-H functionalization has been demonstrated for the direct synthesis of functionalized carbazoles from indoles. This regioselective triple oxidative Heck reaction allows for the introduction of two different functional groups. The principles of this methodology could be extended to the pyrido[4,3-b]indole system to achieve multi-functionalized derivatives.

Methodology Target Ring Catalyst System Key Feature
Transient Activator StrategyPyridinePd catalyst, (MeO)2SO2, Cu2OIn-situ generation of a reactive pyridinium salt for diarylation. nih.gov
Triple Successive Oxidative HeckIndolePd(II) catalystRegioselective introduction of multiple functional groups.

Benzyne (B1209423) Cyclization Routes to Tetrahydropyrido[4,3-b]indole Derivatives

Benzyne chemistry offers a unique and powerful approach for the construction of fused heterocyclic systems. The generation of highly reactive benzyne intermediates allows for subsequent intramolecular cyclization reactions to form complex molecular architectures. A new route for the regioselective synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives has been developed based on the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones. This method utilizes complex bases such as sodium amide (NaNH2) or potassium amide (KNH2) to generate the benzyne intermediate, which then undergoes intramolecular cyclization. The reaction can be performed in various inert, proton-free solvents like THF, dioxane, 1,2-dimethoxyethane, toluene, and xylene, at temperatures ranging from 20°C to the boiling point of the solvent. This approach provides an alternative to traditional methods that may involve the use of highly toxic aryl hydrazines. researchgate.net

The [3+2] cycloaddition of azides to benzynes is another versatile reaction that leads to the formation of substituted benzotriazoles under mild conditions. While not directly yielding pyridoindoles, this methodology highlights the utility of benzyne intermediates in constructing fused heterocyclic systems and could potentially be adapted for the synthesis of pyrido[4,3-b]indole analogues.

Starting Material Reagents Intermediate Product
3-chlorophenylimine-N-alkyl-4-piperidonesNaNH2 or KNH2Benzyne2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives researchgate.net
Benzyne precursors and AzidesFluoride source (e.g., CsF)BenzyneSubstituted benzotriazoles

Applications of 1-Hydroxyindole (B3061041) Chemistry for Pyrido[4,3-b]indole Synthesis

The chemistry of 1-hydroxyindoles has provided a novel and simple synthetic pathway to 5H-pyrido[4,3-b]indole (γ-carboline) derivatives that possess a methoxycarbonyl group at the 4-position. researchgate.net This methodology has been successfully applied to prepare a variety of 3-substituted methyl 5H-pyrido[4,3-b]indole-4-carboxylates and 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4,3-b]indole-4-carboxylates. researchgate.net

A key aspect of this approach is the nucleophilic substitution reaction of 3-acetyl-1-methoxyindole, which occurs selectively at the 2-position. researchgate.net This selective reactivity allows for the construction of the pyridone ring fused to the indole core. Furthermore, this methodology has been extended to achieve a facile synthesis of a pentacyclic quinolinone fused carboline derivative, demonstrating its potential for creating complex heterocyclic systems. researchgate.net

The thermal reaction between nitrosoarenes and alkynes, which produces N-hydroxyindoles as major products, also falls under the umbrella of 1-hydroxyindole chemistry. nih.govresearchgate.net The mechanism of this cycloaddition has been investigated and is proposed to proceed through a stepwise diradical pathway. nih.gov While this reaction primarily yields N-hydroxyindoles, the subsequent functionalization of these products could provide a route to pyrido[4,3-b]indole derivatives.

Methodology Key Intermediate Products Key Features
Nucleophilic substitution of 3-acetyl-1-methoxyindole3-acetyl-1-methoxyindole3-substituted methyl 5H-pyrido[4,3-b]indole-4-carboxylates, 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4,3-b]indole-4-carboxylatesSelective reaction at the 2-position of the indole. researchgate.net
Nitrosoarene-alkyne cycloadditionN-hydroxyindolesN-hydroxyindolesStepwise diradical mechanism. nih.govresearchgate.net

One-Pot Synthesis Approaches for Related Fused Heterocycles

One-pot synthesis, particularly through multicomponent reactions (MCRs), has become a powerful tool for efficiently constructing complex molecular architectures like indole-fused heterocycles from simple starting materials. nih.gov These methods are advantageous as they reduce the need for isolating intermediates, thereby saving time and resources.

One such approach involves a modular assembly of indole-fused seven-membered heterocycles. nih.gov In this process, indole, formaldehyde, and various amino hydrochlorides can be rapidly assembled to create indole-fused oxadiazepines. nih.gov The reaction demonstrates a broad substrate scope, accommodating amino hydrochlorides with diverse functional groups such as halides, sulfones, nitriles, and various cyclic and aromatic rings. nih.gov A further modification of this one-pot reaction, through the addition of sodium thiosulfate (B1220275) (Na₂S₂O₃), can alternatively yield indole-fused thiadiazepines. nih.gov

Another strategy focuses on the construction of indole-fused eight-membered heterocyclic rings through a tandem radical cyclization. acs.org This method utilizes an iron(III) chloride (FeCl₃)-catalyzed cross-dehydrogenative double C-N bond formation, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant, under mild conditions. acs.org

Palladium-catalyzed domino reactions represent another significant class of one-pot syntheses for fused tricyclic indoles. nih.gov The intramolecular Larock indole annulation, for example, can be used to assemble 3,4-, 3,5-, and 3,6-fused tricyclic indoles from alkyne-tethered ortho-bromoanilines or ortho-iodoanilines. nih.gov Similarly, novel indole-substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized via a one-pot, three-component reaction of aromatic aldehydes, 6-amino-N,N-dimethyluracil, and 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile, facilitated by a magnetically retrievable nanocatalyst. iaea.org

Modern photoredox catalysis also offers a mild and efficient one-pot approach for creating indole-fused seven-membered N- and O-heterocycles from indolyl α-diazocarbonyls through intramolecular cyclization. acs.org This method is noted for its operational simplicity and low catalyst loading. acs.org

Heterocyclic SystemKey ReactantsCatalyst/ReagentReaction Type
Indole-fused OxadiazepinesIndole, Formaldehyde, Amino hydrochlorides-Multicomponent Reaction nih.gov
Indole-fused ThiadiazepinesIndole, Formaldehyde, Amino hydrochloridesNa₂S₂O₃Multicomponent Reaction nih.gov
Indole-fused Eight-Membered RingsIndole-tethered pyrazoleFeCl₃ / DDQRadical C-N Coupling acs.org
3,n-Fused Tricyclic IndolesAlkyne-tethered o-haloanilinesPalladium catalystDomino Reaction (Larock Annulation) nih.gov
Pyrido[2,3-d]pyrimidinesAromatic aldehydes, 6-amino-N,N-dimethyuracil, Indolyl-propanenitrileFe₃O₄@SiO₂-IL nanocatalystThree-Component Reaction iaea.org
Indole-fused Seven-Membered RingsIndolyl α-diazocarbonylsPhotoredox catalystIntramolecular Cyclization acs.org

Synthesis of Hydrogenated Pyrido[4,3-b]indole Analogues

The synthesis of hydrogenated γ-carbolines, specifically 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, can be achieved through various routes. One notable method avoids the use of highly toxic aryl hydrazines and is based on the cyclization of 3-chlorophenylimine-N-alkyl-4-piperidones using complex bases like sodium amide (NaNH₂) or potassium amide (KNH₂). researchgate.net This benzyne cyclization procedure is performed in inert, proton-free solvents such as THF, dioxane, or toluene. researchgate.net Another approach involves the microwave-assisted silver-catalyzed intramolecular difunctionalization of o-alkynylanilines to form the tetrahydro-1H-pyrido[4,3-b]indole skeleton. researchgate.net

Derivatization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold serves as a versatile template for the introduction of a wide array of substituents, allowing for the fine-tuning of its chemical properties. Derivatization can occur at several positions, including the piperidine (B6355638) nitrogen (N-2), the indole nitrogen (N-5), and various positions on the aromatic ring (e.g., C-8).

Substitution at the Indole Nitrogen (N-5): A synthetic approach for the vinylation and allylation of the tetrahydro-γ-carboline scaffold involves reacting the parent compound with alkane dimethyl sulfonates in the presence of sodium hydride. researchgate.net This method effectively introduces vinyl and allyl groups at the N-5 position. researchgate.net

Substitution at the Piperidine Nitrogen (N-2): The nitrogen atom at the 2-position of the piperidine ring is a common site for modification. For instance, cis- and trans-2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives have been synthesized, where substituents at the N-2 position significantly influence the molecule's properties. nih.gov

Substitution on the Aromatic Ring: The aromatic portion of the molecule can also be functionalized. A series of novel 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been synthesized as potential 5-HT₆ receptor antagonists. nih.gov Additionally, other substituents, including methyl, methoxy (B1213986), fluorine, and chlorine, have been introduced at the 8-position of the carboline fragment to investigate their potential as neuroprotective agents. upi.eduepa.gov

Position of SubstitutionSubstituent TypeKey Reagents/MethodResulting Derivative Class
N-5 (Indole)Vinyl, AllylAlkane dimethyl sulfonates / NaH5-vinyl/allyl-tetrahydro-γ-carbolines researchgate.net
N-2 (Piperidine)Acyl, AlkylVarious alkylating/acylating agents2-substituted-tetrahydro-γ-carbolines nih.gov
C-8 (Aromatic)SulfonylSulfonylation reactions8-Sulfonyl-tetrahydro-γ-carbolines nih.gov
C-8 (Aromatic)Methyl, Methoxy, Fluoro, ChloroVarious electrophilic substitution/coupling methods8-substituted-tetrahydro-γ-carbolines upi.eduepa.gov

Chemical Reactivity and Transformation Studies of 5h Pyrido 4,3 B Indol 3 Ol Derivatives

General Chemical Transformations of the Pyrido[4,3-b]indole System

The pyrido[4,3-b]indole (γ-carboline) skeleton is amenable to a variety of chemical transformations that allow for the synthesis of a diverse range of derivatives. The construction of the core ring system itself can be achieved through several established synthetic strategies. Classic methods such as the Graebe–Ullman reaction, which involves the thermal decomposition of 1-(4-pyridyl)benzotriazoles, have been successfully employed to produce the parent γ-carboline. researchgate.net Other approaches include the Fischer indole (B1671886) synthesis and hetero-Diels–Alder reactions, which provide pathways to variously substituted γ-carboline frameworks. researchgate.net

Once the core is formed, the γ-carboline system can undergo further functionalization. Electrophilic substitution reactions are a common route for modification. For instance, bromination of the 5H-pyrido[4,3-b]indole nucleus can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). This reaction typically introduces a bromine atom onto the indole portion of the molecule, for example at the C-9 position, creating a versatile handle for subsequent cross-coupling reactions. nih.gov These coupling reactions, such as the Suzuki–Miyaura reaction, allow for the introduction of aryl groups, leading to the synthesis of derivatives with extended conjugation and diverse biological profiles. acs.orgchemistryviews.org The indole C-3 position is also a site of significant nucleophilicity, enabling reactions like electrophilic aromatic substitution to form new carbon-carbon bonds. nih.gov

Alkylation Reactions of Nitrogen Centers within the Carboline Skeleton

The 5H-pyrido[4,3-b]indole scaffold possesses two distinct nitrogen atoms: a basic pyridinic nitrogen (N-2) and a non-basic, amide-like indolic nitrogen (N-5). This difference in electronic character allows for selective alkylation at either center, providing a crucial method for modulating the molecule's properties.

The nitrogen atom within the pyridine (B92270) ring of the γ-carboline system exhibits characteristic nucleophilicity and basicity, making it susceptible to alkylation by various alkylating agents. This reaction results in the formation of a quaternary pyridinium (B92312) salt. The process involves the attack of the pyridine nitrogen's lone pair of electrons on an electrophilic carbon of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), leading to a positively charged nitrogen center.

This quaternization significantly alters the electronic properties of the pyridine ring, rendering it highly electron-deficient. This increased electrophilicity makes the ring susceptible to nucleophilic attack, which is a key step in reactions such as the Zincke reaction. wikipedia.orgyoutube.com The formation of these quaternary salts is a fundamental transformation that serves as a gateway to more complex chemical manipulations of the pyridinoid portion of the carboline skeleton.

The indolic nitrogen (N-5) in the 5H-pyrido[4,3-b]indole system is significantly less basic than the pyridinic nitrogen due to the delocalization of its lone pair into the aromatic indole ring. Consequently, its alkylation requires different reaction conditions. Typically, the indole N-H proton must first be removed by a strong base to generate a nucleophilic indole anion. youtube.com

Commonly used bases for this deprotonation include sodium hydride (NaH) or potassium tert-butoxide. nih.govyoutube.com The resulting anion can then react with an alkyl halide in an SN2 reaction to form the N-alkylated product. youtube.com This selective N-5 alkylation is a powerful tool for synthesizing derivatives with modified steric and electronic properties, which is often crucial for tuning biological activity. The choice of base and solvent is critical to ensure efficient and selective alkylation of the indolic nitrogen without competing reactions at the pyridinic center. google.com

Formation and Characteristics of Anhydronium Bases

Anhydronium bases are neutral, highly conjugated molecules that are formally derived from quaternary ammonium (B1175870) hydroxides by the loss of a molecule of water. In the context of carbolines, they are formed from the quaternary pyridinium salts described in section 3.2.1. Following quaternization of the pyridinic nitrogen, treatment with a base can lead to the abstraction of a proton from an adjacent carbon atom, resulting in the formation of a zwitterionic or quinoidal structure. acs.orgacs.org

The well-known alkaloid serpentine (B99607) is a prominent example of an anhydronium base derived from a related carboline system. nih.gov These compounds are characterized by their deep color and unique reactivity. The formation of the anhydronium base neutralizes the positive charge on the nitrogen, creating a structure with significant charge separation. The stability and properties of these bases, including their basicity, are influenced by the specific carboline isomer (α, β, or γ) and the substitution pattern on the rings. acs.org For the γ-carboline series, the anhydronium base would possess a unique electronic distribution reflecting the specific geometry of the fused ring system.

Ring-Opening and Recyclization Reactions in Related Pyridoquinoline Scaffolds

The quaternization of the pyridine ring in the pyrido[4,3-b]indole system not only leads to the formation of anhydronium bases but also activates the ring towards nucleophilic attack and subsequent ring-opening reactions. A classic example of this reactivity is the Zincke reaction. wikipedia.org In this process, a pyridinium salt reacts with a primary or secondary amine, leading to the opening of the pyridine ring to form a linear intermediate, often referred to as a Zincke aldehyde or imine. nih.govnih.gov

This ring-opening is an instance of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.org The highly electrophilic Zincke intermediate can then undergo subsequent intramolecular reactions. Depending on the substituents and reaction conditions, this intermediate can recyclize to form different heterocyclic systems. For example, tryptamine-derived Zincke aldehydes have been utilized in the synthesis of complex indole alkaloids through base-mediated formal cycloaddition reactions. nih.gov While specific examples involving 5H-pyrido[4,3-b]indol-3-ol are not extensively detailed, the fundamental reactivity of the quaternized pyridine moiety suggests its susceptibility to such ring-opening and recyclization pathways. Furthermore, rearrangements have been observed in other carboline isomers, such as the unexpected recyclization of δ-carbolines to form pyrrolo[1,2-a]indoles, highlighting the potential for complex skeletal transformations within this class of compounds. researchgate.net

Structural Modifications and Derivative Design Strategies

Rational Design of Substituted Pyrido[4,3-b]indole Derivatives for Enhanced Biological Activity

The rational design of pyrido[4,3-b]indole derivatives is a targeted approach to developing compounds with specific biological functions. This strategy involves identifying a biological target and using structural information to design molecules that interact with it effectively. For instance, in the development of anticancer agents, the pyrido[4,3-b]indole scaffold has been utilized as a basis for creating tubulin polymerization inhibitors. nih.gov This approach was inspired by other antimitotic compounds, where a stable carbazole (B46965) fragment was used as a bioisosteric replacement for a ring system in a known lead compound, guiding the synthesis of a new series of 9-aryl-5H-pyrido[4,3-b]indole derivatives. nih.gov

Computational modeling plays a crucial role in this process. For the related pyrido[3,4-b]indole (β-carboline) series, initial modeling studies using the crystal structure of the human p53-MDM2 interface helped identify the scaffold as a potential lead class for developing MDM2 inhibitors. nih.gov This structure-based design allows for the prediction of binding modes and the optimization of interactions with the target protein. nih.govnih.gov A similar rational approach has been applied to design novel fluorescent scaffolds, where quantum mechanical calculations on a pyrido[3,2-b]indolizine core helped predict how substitutions at specific positions would tune the photophysical properties for bioimaging applications. acs.org These examples underscore the power of rational design in transforming a basic heterocyclic structure into a highly functionalized molecule with a predetermined biological or physical purpose.

Introduction of Diverse Substituents at Specific Positions

The biological activity of pyrido[4,3-b]indole derivatives can be finely tuned by introducing various substituents at specific positions on the tricyclic core. SAR studies have illuminated how modifications at the C-9 position, on the broader carboline fragment, and through the addition of side chains can dramatically influence the compound's potency and mechanism of action.

The C-9 position of the 5H-pyrido[4,3-b]indole core has been identified as a critical site for modification, particularly for developing antitumor agents. nih.gov Research into a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors revealed significant SAR trends. The introduction of an aryl group at this position was achieved through a multi-step synthesis starting from 3-(2-chlorophenyl)pyridin-4-amine (B572368) to first form the 5H-pyrido[4,3-b]indole core, followed by bromination at the C-9 position to create a key intermediate for subsequent coupling reactions. nih.gov

Evaluation of these derivatives for anti-proliferative activity against various human cancer cell lines showed that the nature of the C-9 aryl substituent is crucial. For example, compound 7k , featuring a 3,4,5-trimethoxyphenyl group at C-9, demonstrated the most potent anti-proliferative activity against HeLa cells, with an IC50 value of 8.7 µM. nih.gov Conversely, the introduction of larger aryl groups like naphthalene (B1677914) or various heteroaryl systems such as thiophene, pyridine (B92270), and indole (B1671886) at the C-9 position was found to be detrimental to the compound's activity. nih.gov

CompoundC-9 SubstituentAnti-proliferative Activity (IC50, µM) vs. HeLa cells
7k 3,4,5-trimethoxyphenyl8.7 ± 1.3
7q Naphthalene>50
7r Thiophene>50
7s Pyridine>50
7u Indole>50

Data sourced from a study on 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin polymerization inhibitors. nih.gov

Modifications on the carboline fragment of the pyridoindole skeleton have been explored to modulate a wide range of biological activities, from neuroprotection to cancer inhibition. nih.govnih.gov In a study focused on developing potential neuroprotectors, various substituents were introduced at the C-8 position of the hydrogenated pyrido[4,3-b]indole core. nih.gov The biological activity, specifically the ability to modulate glutamate-dependent calcium ion uptake, was found to be highly dependent on the chemical nature of the C-8 substituent. nih.gov The derivative with a methoxy (B1213986) group showed the highest inhibiting activity, comparable to the reference drug Dimebon. nih.gov In contrast, compounds with fluorine and chlorine atoms were weak inhibitors, and the methyl-substituted derivative even potentiated ion uptake at high concentrations. nih.gov

In the context of anticancer agents, substitutions on the isomeric pyrido[3,4-b]indole (β-carboline) scaffold have also yielded potent compounds. nih.govresearchgate.net A clear SAR was established where a 1-naphthyl group at the C-1 position combined with a methoxy group at C-6 provided the best antiproliferative activity, with IC50 values as low as 80 nM against breast cancer cells. nih.govnih.gov The presence of a hydrogen on the N-9 nitrogen was also found to be important for activity, as an N-9 methyl group disrupted key binding interactions. nih.govresearchgate.net

ScaffoldPositionSubstituentTarget/ActivityResearch Finding
Hydrogenated Pyrido[4,3-b]indoleC-8MethoxyNeuroprotectionHighest inhibiting activity on Ca2+ uptake. nih.gov
Hydrogenated Pyrido[4,3-b]indoleC-8MethylNeuroprotectionPotentiated Ca2+ uptake at high concentrations. nih.gov
Hydrogenated Pyrido[4,3-b]indoleC-8Fluorine, ChlorineNeuroprotectionWeak inhibitors of Ca2+ uptake. nih.gov
Pyrido[3,4-b]indoleC-1 / C-61-Naphthyl / MethoxyAnticancerHighest potency (IC50 down to 80 nM). nih.gov
Pyrido[3,4-b]indoleN-9MethylAnticancerDisrupted binding interactions, reducing activity. nih.govresearchgate.net

The attachment of functionalized side chains is a common strategy to enhance the biological properties of the pyrido[4,3-b]indole scaffold. These side chains can improve solubility, modulate receptor binding, and introduce new interaction points with biological targets. For instance, in the development of tricyclic analogues of the anticancer agent ellipticine, various amino-alkylamino side chains were attached to the 1-position of the 4-methyl-5H-pyrido[4,3-b]indole core. researchgate.net

The research demonstrated that derivatives bearing a -NH(CH2)3N(R)2 side chain, where R is either a methyl (CH3) or ethyl (C2H5) group, exhibited the most potent cytotoxicities against L1210 cultured cells and showed significant in vivo antitumor properties. researchgate.net These findings highlight the importance of a basic terminal amino group and the length of the alkyl chain for antineoplastic activity. While specific examples of pyrrolidinyl functionalization are less detailed in the provided literature, the success of the dimethylamino and diethylamino variants points to the general utility of incorporating nitrogen-containing heterocyclic or short-chain alkylamino groups to confer potent biological activity. researchgate.net

Application of Bioisosteric Replacement Principles in Derivative Design

Bioisosterism is a rational drug design strategy that involves substituting one atom or group in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. estranky.skopenaccessjournals.com This principle has been effectively applied in the design of pyrido[4,3-b]indole derivatives. nih.gov

A prominent example is the development of 9-aryl-5H-pyrido[4,3-b]indole derivatives as tubulin inhibitors. nih.gov The design was based on a lead compound, NSC 676693, which features an arylthienopyrrolizinone skeleton. Researchers strategically replaced a portion of this lead compound's B-ring with a stable carbazole fragment, an application of a bioisosterism strategy, to generate the novel pyrido[4,3-b]indole scaffold. nih.gov This replacement maintained the necessary structural orientation for biological activity while potentially improving other properties like metabolic stability or synthetic accessibility. The concept is broadly used in medicinal chemistry; for example, the indole moiety itself is often subject to bioisosteric replacement with scaffolds like azaindole or oxindole (B195798) to develop potent and selective kinase inhibitors. researchgate.net This approach allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile while preserving its core biological function. openaccessjournals.comresearchgate.net

Development of Hybrid Compounds Incorporating the Pyrido[4,3-b]indole Moiety

The development of hybrid compounds, which involves covalently linking two or more distinct pharmacophores, is an emerging strategy to create multifunctional molecules with enhanced efficacy or novel mechanisms of action. This approach is particularly promising for addressing complex diseases like cancer by targeting multiple pathways simultaneously. nih.gov

Strategies for Modifying Chemical Structure to Influence Reactivity of 5H-Pyrido(4,3-b)indol-3-ol

The reactivity of the tricyclic scaffold of this compound, a member of the γ-carboline family, is governed by the intricate interplay of the electronic properties of its constituent indole and pyridine rings. Strategic modifications to this core structure can profoundly influence its susceptibility to various chemical transformations. The introduction or alteration of functional groups can modulate the electron density distribution across the aromatic system, thereby directing the course of reactions such as electrophilic and nucleophilic substitutions.

The inherent reactivity of the γ-carboline nucleus is characterized by the electron-rich nature of the indole portion and the electron-deficient character of the pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, rendering the α and γ positions (C-2 and C-4) susceptible to nucleophilic attack. Conversely, the indole moiety is prone to electrophilic substitution, primarily at the C-8 position, and to a lesser extent at C-6. The presence of the hydroxyl group at the C-3 position further complicates this electronic landscape.

Influence of the C-3 Hydroxyl Group:

Furthermore, the hydroxyl group can participate directly in reactions. It can act as a nucleophile or be deprotonated to form a more potent nucleophilic phenoxide-like species. It can also be converted into a better leaving group to facilitate nucleophilic substitution at the C-3 position.

Strategies for Modifying Reactivity:

Several strategies can be employed to fine-tune the reactivity of the this compound core. These strategies primarily involve the introduction of various substituents onto the γ-carboline framework. The electronic nature of these substituents plays a pivotal role in directing the outcome of chemical reactions.

Introduction of Electron-Withdrawing Groups (EWGs): Conversely, the attachment of electron-withdrawing groups, such as nitro, cyano, or carbonyl groups, would decrease the electron density of the γ-carboline system. This would deactivate the molecule towards electrophilic substitution and make it more susceptible to nucleophilic aromatic substitution, particularly on the pyridine ring. An EWG on the indole ring would make it less reactive towards electrophiles, while an EWG on the pyridine ring would further enhance its electron-deficient character.

Modification of the C-3 Hydroxyl Group: The reactivity of the molecule can also be altered by modifying the hydroxyl group itself. For example, conversion to an ether or an ester would diminish its electron-donating ability through resonance and could also serve as a protecting group during certain reactions.

Hypothetical Research Findings on Reactivity Modification:

While specific experimental data on the reactivity of this compound is not extensively available in the reviewed literature, we can extrapolate from the general principles of organic chemistry to predict the influence of various substituents. The following interactive data table illustrates the expected changes in reactivity based on the introduction of different functional groups at a hypothetical C-8 position on the indole ring.

Substituent at C-8Electronic EffectPredicted Effect on Electrophilic Aromatic Substitution (EAS) on the Indole RingPredicted Effect on Nucleophilic Aromatic Substitution (NuAr) on the Pyridine Ring
-H (unsubstituted)NeutralBaseline reactivityBaseline reactivity
-CH₃ (Methyl)Electron-Donating (Inductive)Activation, ortho/para-directingMinor deactivation
-OCH₃ (Methoxy)Electron-Donating (Resonance)Strong activation, ortho/para-directingDeactivation
-NO₂ (Nitro)Electron-Withdrawing (Resonance and Inductive)Strong deactivation, meta-directingActivation
-Cl (Chloro)Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Weak deactivation, ortho/para-directingMinor activation
-CN (Cyano)Electron-Withdrawing (Resonance and Inductive)Strong deactivation, meta-directingActivation

Table 1. Predicted Influence of Substituents at the C-8 Position on the Reactivity of this compound.

These predictions are based on established principles of substituent effects in aromatic systems. Experimental validation would be necessary to confirm these hypotheses and to fully elucidate the intricate reactivity patterns of this fascinating heterocyclic compound. A plausible synthetic route to access 3-hydroxylated γ-carbolines could involve the photochemical valence isomerization of the corresponding γ-carboline N-oxides, a method that has been successfully applied for the C-3 hydroxylation of pyridines.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 5H-Pyrido(4,3-b)indol-3-ol, both ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The aromatic region would be particularly complex, featuring signals from the protons on both the indole (B1671886) and pyridine (B92270) ring systems.

Indole Ring Protons: The protons on the benzene portion of the indole ring would typically appear as a set of multiplets in the downfield region (approximately δ 7.0-8.0 ppm). The specific splitting patterns would be dictated by the coupling between adjacent protons.

Pyridine Ring Protons: The protons on the pyridine ring would also resonate in the aromatic region, likely at slightly different chemical shifts compared to the indole protons due to the influence of the nitrogen atom.

NH and OH Protons: The N-H proton of the indole ring and the O-H proton of the hydroxyl group are expected to appear as broad singlets. Their chemical shifts can be variable and are often dependent on the solvent and concentration. The NH proton signal is characteristic of the pyridoindole system.

Based on related β-carboline structures, the chemical shifts provide critical information for assigning each proton to its position in the molecule nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H on Indole Ring7.0 - 8.0m
H on Pyridine Ring7.5 - 8.5m
5-NHVariablebr s
3-OHVariablebr s

m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Aromatic Carbons: The majority of the signals would appear in the downfield region (approximately δ 100-150 ppm), corresponding to the sp²-hybridized carbons of the fused aromatic rings.

Carbon Bearing the Hydroxyl Group (C-3): The carbon atom directly attached to the hydroxyl group (C-3) would be significantly deshielded and is expected to resonate at a higher chemical shift compared to other aromatic carbons.

Quaternary Carbons: The signals for the quaternary carbons at the ring junctions would also be observable in the spectrum.

Data from related β-carboline derivatives show characteristic shifts for the carbons in the tricyclic core, which are invaluable for structural confirmation nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (δ, ppm)
C-3>150
Other Aromatic C100 - 150
Quaternary C120 - 140

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high accuracy. For related β-carboline structures, ESI-MS has been effectively used to confirm their molecular formulas nih.gov.

LC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample of this compound and for identifying it within complex mixtures. The retention time from the LC provides an additional layer of identification, while the mass spectrometer provides the molecular weight and fragmentation data. Advances in LC-MS have been instrumental in the analysis of various alkaloids, including those with a β-carboline core mdpi.com.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) group.

N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring.

C=C and C=N Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region would be due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

C-O Stretch: An absorption band in the 1000-1300 cm⁻¹ region would be attributed to the C-O stretching vibration of the hydroxyl group.

Spectroscopic data for similar aromatic heterocyclic compounds confirm these characteristic vibrational frequencies acs.org.

Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch3200 - 3600Broad
N-H Stretch3300 - 3500Medium
Aromatic C=C/C=N Stretch1500 - 1650Strong
C-O Stretch1000 - 1300Medium-Strong

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For 5H-Pyrido(4,3-b)indol-3-ol, these studies would provide invaluable insights into its geometry, reactivity, and potential applications in materials science.

Determination of Global Reactivity IndicesFrom the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Specific calculations for this compound would be required to populate a data table with these values.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for studying the interaction of a small molecule with a biological target, such as a protein or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. A docking study of this compound would involve placing it into the active site of a specific protein (e.g., a kinase or receptor) to predict its binding affinity (scoring function) and interaction modes (e.g., hydrogen bonds, hydrophobic interactions). Research on related pyridoindoles suggests potential targets like Janus Kinase 2 (JAK2) or tubulin, but specific studies for the 3-ol derivative are needed. nih.govresearchgate.net

Ligand-Protein Binding Mode Prediction for Biological Targets

Molecular docking simulations are a cornerstone of computational drug design, offering predictions of how a ligand might bind to the active site of a protein. Such studies have been conducted for 5H-Pyrido(4,3-b)indole derivatives against several key biological targets implicated in cancer and other diseases.

Tubulin: Certain 9-aryl-5H-pyrido[4,3-b]indole derivatives have been identified as potential tubulin polymerization inhibitors. Molecular docking studies suggest that these compounds, such as the representative compound 7k, likely occupy the colchicine (B1669291) binding site on β-tubulin. This pocket is a known target for anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The docking analysis indicates that the 5H-pyrido[4,3-b]indole core serves as a suitable scaffold to position substituents for optimal interaction within this site.

JAK2: The Janus kinase 2 (JAK2) is a crucial mediator in signaling pathways that control cell proliferation and differentiation, and its aberrant activation is linked to myeloproliferative neoplasms. While a specific binding mode for this compound has not been detailed, studies on 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives have been conducted. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been built based on the alignment of these compounds to a known bioactive conformation, suggesting that these inhibitors occupy the ATP-binding site of the JAK2 kinase domain.

MDM2: The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. A pyrido[b]indole derivative, SP-141, has been identified as an MDM2 inhibitor. Molecular modeling studies have shown that SP-141 is predicted to bind within the Leu26 pocket of MDM2. This pocket is critical for the interaction between MDM2 and p53, and by occupying this site, SP-141 can disrupt this interaction, leading to the stabilization and activation of p53.

KRAS-G12D: The KRAS protein, particularly with the G12D mutation, is a challenging but important target in cancer therapy. Currently, there is a lack of published computational studies detailing the binding mode of this compound or its close derivatives with the KRAS-G12D mutant. Research in this area has focused on other heterocyclic scaffolds.

Analysis of Critical Intermolecular Interactions

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. Computational analyses provide a detailed picture of these critical contacts.

With Tubulin: For the 9-aryl-5H-pyrido[4,3-b]indole derivative 7k, molecular docking predicts key hydrogen bonding interactions. Specifically, a hydrogen bond is anticipated between the oxygen atom of a methoxyl group on the ligand and the side chain of asparagine 258 (Asnβ258) in β-tubulin. Another hydrogen bond is predicted to form between a nitrogen atom of the 5H-pyrido[4,3-b]indole core and the backbone of valine 238 (Valβ238). These interactions are crucial for anchoring the ligand in the colchicine binding site.

With JAK2: While specific intermolecular interactions for a single 5H-pyrido[4,3-b]indole derivative with JAK2 are not explicitly detailed in available literature, 3D-QSAR studies on a series of 5H-pyrido[4,3-b]indol-4-carboxamide inhibitors provide insights. The contour maps from these studies suggest the importance of steric, electrostatic, and hydrophobic fields for activity. For instance, a large yellow contour from a CoMFA study around the cyclohexane (B81311) group of a potent inhibitor indicates that hydrophobic interactions in this region are favorable for binding.

With MDM2: The binding of the pyrido[b]indole derivative SP-141 to MDM2 is stabilized by both hydrogen bonding and hydrophobic interactions. A predicted hydrogen bond forms between the ligand and the side chain of tyrosine 67 (Tyr-67). Furthermore, the naphthyl group of SP-141 is thought to fit into a hydrophobic pocket defined by the residues Leu54, Ile99, Tyr100, and Ile103 of MDM2, mimicking the interaction of the natural p53 peptide.

Structure-Activity Relationship (SAR) Modeling

Computational SAR studies aim to correlate the structural features of a series of compounds with their biological activity, providing a predictive model to guide the synthesis of new, more potent molecules.

Computational Analysis of Structure-Activity Profiles

For a series of 5H-pyrido[4,3-b]indol-4-carboxamide derivatives targeting JAK2, a comprehensive 3D-QSAR study was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models provided statistically significant correlations between the physicochemical properties of the compounds and their inhibitory activities. mdpi.com

The CoMFA model highlighted the contributions of steric and electrostatic fields, accounting for 55.2% and 44.8% of the activity, respectively. mdpi.com The CoMSIA model provided a more detailed breakdown, with contributions from steric (27.3%), electrostatic (23.9%), hydrophobic (16.4%), hydrogen bond donor (21.7%), and hydrogen bond acceptor (10.7%) fields. mdpi.com These findings offer a quantitative framework for understanding the SAR of this class of JAK2 inhibitors.

Table 1: Statistical Results of CoMFA and CoMSIA Models for JAK2 Inhibitors mdpi.com
Modelq² (Cross-validated coefficient)r² (Non-cross-validated coefficient)F valueField Contributions
CoMFA0.6330.976225.030Steric (55.2%), Electrostatic (44.8%)
CoMSIA0.6140.92988.771Steric (27.3%), Electrostatic (23.9%), Hydrophobic (16.4%), H-bond Donor (21.7%), H-bond Acceptor (10.7%)

Exploring the Chemical Space of Ligand Interactions

The exploration of the chemical space around the 5H-Pyrido(4,3-b)indole scaffold has been guided by both synthetic efforts and computational insights. The SAR studies on tubulin and JAK2 inhibitors demonstrate how systematic modifications to the core structure can modulate biological activity.

For the 9-aryl-5H-pyrido[4,3-b]indole tubulin inhibitors, various substituents were introduced on the A-ring to probe the SAR. benthamdirect.com This exploration revealed that the nature and position of these substituents significantly impact the anti-proliferative activity. benthamdirect.com

In the case of the 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors, the 3D-QSAR contour maps provide a roadmap for exploring the chemical space. mdpi.com For example, the maps indicate regions where bulky or electron-withdrawing groups would be beneficial or detrimental to activity. This allows for the rational design of new derivatives with potentially improved inhibitory potency by placing substituents in favorable regions of the chemical space defined by the JAK2 active site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Influence of the Hydroxyl Group Position and Further Substitutions on Biological Activity

The biological activity of the 5H-pyrido[4,3-b]indole scaffold is significantly modulated by the position of hydroxyl groups and the introduction of other substituents. In a series of 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, which are tricyclic analogs of the anticancer agent ellipticine, the presence of an 8-OH substituent was found to be a key determinant for potent cytotoxicity against L1210 cultured cells and in vivo antitumor properties. nih.gov The combination of an 8-OH group with a 4-methyl group and a specific amino side chain at the 1-position resulted in the most active compounds in this class. nih.gov

Further studies on hydrogenated pyrido[4,3-b]indoles explored the impact of various substituents at position 8 on their potential as neuroprotectors. Derivatives with methyl, methoxy (B1213986), fluorine, and chlorine groups at this position were synthesized and tested for their ability to modulate glutamate-dependent calcium ion uptake in rat cerebral cortex synaptosomes. epa.gov The research indicated that the nature of the substituent at the tricyclic core influences bioactivity, with the unsubstituted derivative, the methyl-substituted compound, and the fluorine-substituted compound demonstrating the highest activity in modulating ionotropic glutamate (B1630785) AMPA receptors. epa.gov

These findings highlight that modifications at multiple positions, including the introduction of hydroxyl, methyl, and amino groups, are crucial for tailoring the biological effects of the γ-carboline structure.

Table 1: Effect of Substitutions on the Biological Activity of 5H-Pyrido(4,3-b)indole Analogs

Position Substituent Observed Biological Effect
1 -NH(CH₂)₃N(R)₂ (R=CH₃ or C₂H₅) Contributes to potent cytotoxicity and antitumor properties nih.gov
4 -CH₃ Enhances cytotoxicity and antitumor activity in combination with other groups nih.gov
8 -OH Key for potent cytotoxicity and in vivo antitumor properties nih.gov
8 -CH₃ High bioactivity as a modulator of glutamate AMPA receptors epa.gov
8 -F High bioactivity as a modulator of glutamate AMPA receptors epa.gov
8 -Cl Modulates glutamate-dependent calcium ion uptake epa.gov

Impact of Aromatic and Heteroaromatic Substituents on Target Affinity and Selectivity

The introduction of aromatic and heteroaromatic substituents has been a successful strategy for developing potent and selective 5H-pyrido[4,3-b]indole derivatives. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors for potential anticancer applications. nih.gov The structure-activity relationship studies revealed that the nature of the aryl group at position 9 significantly influences the antiproliferative activity. nih.gov

Among the synthesized compounds, the derivative 7k , which features a 3,4,5-trimethoxyphenyl group as the A-ring (aryl substituent), exhibited the most potent activity against the HeLa human cervical carcinoma cell line, with an IC₅₀ value of 8.7 ± 1.3 μM. nih.gov This compound was shown to inhibit tubulin polymerization, disrupt the cellular microtubule network, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov Molecular docking studies further suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. nih.gov

In a different context, studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) also underscored the importance of aromatic substitution patterns. nih.gov The investigation into phenyl-substituted analogues demonstrated that the substitution pattern on the appended phenyl ring was a critical factor in targeting the gating defects caused by CF mutations. nih.gov

Table 2: Antiproliferative Activity of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives

Compound Aryl Substituent at Position 9 Antiproliferative Activity (IC₅₀ against HeLa cells, μM)

| 7k | 3,4,5-trimethoxyphenyl | 8.7 ± 1.3 nih.gov |

Role of Lipophilic and Steric Factors in Biological Interactions

Lipophilic and steric properties play a fundamental role in the biological interactions of 5H-pyrido[4,3-b]indole derivatives. Research on hydrogenated γ-carbolines designed as potential neuroprotectors has shown a direct correlation between the lipophilicity of the compounds and their biological efficacy. epa.gov The study measured the partition coefficients of derivatives with different substituents (methyl, methoxy, fluorine, chlorine) in an octanol/buffer system. epa.gov It was observed that as the lipophilicity of the compounds increased, the maximum biological activity was achieved at a higher concentration of the administered substance. epa.gov This suggests that while lipophilicity is crucial for membrane permeability and reaching the target site, an optimal balance is necessary for effective biological interaction without requiring excessive concentrations.

The synthesis and evaluation of various analogs consistently demonstrate that the size and shape (steric factors) of substituents influence how the molecule fits into the binding pocket of its biological target. For instance, in the development of tubulin polymerization inhibitors, the specific substitution pattern of the 3,4,5-trimethoxyphenyl ring in the most active compound, 7k, suggests an optimal fit within the colchicine binding site of tubulin. nih.gov Similarly, for antineoplastic γ-carbolines, the presence of a relatively bulky dialkylaminoalkyl side chain at position 1 is critical for activity, indicating a specific spatial requirement for interaction with DNA or other cellular targets. nih.gov

Characterization of Key Structural Motifs for Specific Biological Effects

Specific structural motifs within the 5H-pyrido[4,3-b]indole framework have been identified as essential for eliciting distinct biological responses.

For antineoplastic activity analogous to ellipticines, a combination of three key motifs is crucial for high potency:

A 1-amino side chain , specifically a NH(CH₂)₃N(R)₂ chain where R is a methyl or ethyl group. nih.gov

A 4-methyl group . nih.gov

An 8-hydroxyl group . nih.gov Compounds possessing all three of these structural features exhibit the most powerful cytotoxic and antitumor effects in the studied models. nih.gov

For activity as tubulin polymerization inhibitors, the key structural motif is a 9-aryl substituent . nih.gov In particular, a 9-(3,4,5-trimethoxyphenyl) group was identified as the most effective for antiproliferative activity against HeLa cells, highlighting this specific substitution as a critical pharmacophore for targeting the colchicine binding site of tubulin. nih.gov The core 5H-pyrido[4,3-b]indole acts as the scaffold (B-ring) for this interaction. nih.gov

These findings demonstrate that the γ-carboline core is a versatile scaffold, and the incorporation of specific, well-defined structural motifs can direct its derivatives toward different biological targets and therapeutic applications.

Comparative Studies and Analog Development

Comparison with Known Carboline Isomers and Structural Analogues (e.g., Dimebon/Latrepirdine)

The pyridoindole family consists of four main isomers, differentiated by the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole (B1671886) fusion: α-carboline (pyrido[2,3-b]indole), β-carboline (pyrido[3,4-b]indole), γ-carboline (pyrido[4,3-b]indole), and δ-carboline (pyrido[3,2-b]indole). While all share the fundamental tricyclic structure, this isomeric variation significantly influences their biological and pharmacological profiles. For instance, β-carboline alkaloids have attracted substantial interest for their broad spectrum of biological activities, including anticancer properties. nih.govnih.gov

A prominent structural analogue within the γ-carboline class is Latrepirdine, also known as Dimebon. researchgate.netwikipedia.org Originally developed and used as an antihistamine drug in Russia, Latrepirdine was later investigated for its potential neuroprotective effects in conditions like Alzheimer's and Huntington's disease. researchgate.netwikipedia.orgmdpi.com The core structure of Latrepirdine is 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido[4,3-b]indole. researchgate.net Its mechanism of action is multifaceted, reportedly modulating various neurotransmitter receptors (including serotonin, glutamate (B1630785), and α-adrenergic), interacting with L-type calcium channels, and potentially affecting mitochondrial pores, which are implicated in cell death pathways associated with neurodegeneration. researchgate.netwikipedia.orgmdpi.com The journey of Dimebon from an antihistamine to a candidate for neurodegenerative diseases stimulated significant research into its structural class, highlighting the therapeutic potential of hydrogenated pyrido[4,3-b]indole derivatives. nih.gov

Compound/ClassCore StructureNotable Examples/DerivativesPrimary Therapeutic Interest
γ-Carboline5H-Pyrido[4,3-b]indoleLatrepirdine (Dimebon), 1-amino-5H-pyrido[4,3-b]indol-4-carboxamidesNeurodegenerative diseases, Myeloproliferative disorders, Cystic Fibrosis
β-Carboline9H-Pyrido[3,4-b]indoleHarmine, 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indoleAnticancer, Alkaloid-related bioactivities
α-Carboline5H-Pyrido[2,3-b]indoleAzaindole derivativesAntibacterial (DNA gyrase/Topoisomerase IV inhibitors)

Strategies for Enhancing Biological Potency and Selectivity of Pyrido[4,3-b]indole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrido[4,3-b]indole scaffold. By systematically modifying different positions on the carboline ring, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

In the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core was identified as a promising starting point. nih.govacs.org In-depth SAR studies revealed key modification sites. For example, acylating position 2 of the tetrahydro-γ-carboline core with various heteroaryl groups was a primary strategy to explore and enhance activity. nih.gov Further modifications, such as adding a methoxy (B1213986) group at the 8-position of the carboline moiety, were also investigated to improve efficacy and potency. nih.gov

For derivatives designed as anticancer agents, different substitution patterns are critical. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were synthesized and evaluated as tubulin polymerization inhibitors. nih.gov The introduction of an aryl group at the C9 position was a key design element, with compound 7k from this series showing the strongest anti-proliferative activity against HeLa cells with an IC50 value of 8.7 ± 1.3 μM. nih.gov This compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

In another context, the development of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as inhibitors of Janus kinase 2 (JAK2) demonstrated the importance of substitutions at the 1 and 7 positions. nih.gov Optimization of these positions for cell potency, metabolic stability, and off-target activities led to the discovery of compound 65 (7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide), a potent and orally active inhibitor of JAK2. nih.gov

TargetScaffoldKey Modification SitesEffect of ModificationReference
CFTR Potentiator2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indolePosition 2 (Acylation with heteroaryl group)Modulates efficacy (Emax) and potency (EC50) nih.gov
Tubulin Polymerization5H-Pyrido[4,3-b]indolePosition 9 (Aryl substitution)Confers anti-proliferative activity against cancer cells nih.gov
JAK2 Kinase1-Amino-5H-pyrido[4,3-b]indol-4-carboxamidePosition 1 (Amino substitution) & Position 7 (Aryl/heteroaryl substitution)Enhances potency, selectivity, and pharmacokinetic profile nih.gov
NeuroprotectionHydrogenated pyrido[4,3-b]indolePosition 8 (Introduction of MeO, F, Cl)Modulates glutamate-dependent calcium uptake in synaptosomes nih.gov

Development of New Lead Series for Therapeutic Research

The versatility of the pyrido[4,3-b]indole scaffold has led to its use in the development of new lead series for a variety of diseases. Beyond the neuroprotective applications inspired by Dimebon, this core structure has been successfully adapted to create novel drug candidates in oncology, infectious diseases, and genetic disorders.

Oncology: Researchers have designed and synthesized 9-aryl-5H-pyrido[4,3-b]indole derivatives as a new class of tubulin polymerization inhibitors for cancer therapy. nih.gov Another series, 1-amino-substituted 4-methyl-5H-pyrido[4,3-b]indoles, were developed as tricyclic analogues of the anticancer agent ellipticine, showing potent cytotoxicity and in vivo antitumor properties. nih.gov More recently, derivatives of Latrepirdine itself have been investigated, with some showing potent inhibitory activity against several human cancer cell lines, including breast, lung, cervix, and colon cancer. mdpi.comresearchgate.net

Genetic Disorders: A high-throughput screening campaign identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators. nih.govacs.org This discovery provides a new chemical starting point for developing treatments for cystic fibrosis, a life-threatening genetic disease. nih.gov The lead compounds from this series showed good efficacy in rescuing the gating defect of mutant CFTR and a promising in vitro drug-like profile. nih.gov

Myeloproliferative Disorders: A de novo design effort identified 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides as a viable new lead series for potent and selective JAK2 inhibitors. nih.gov The JAK2 V617F mutation is highly prevalent in myeloproliferative disorders, making inhibitors of this kinase a promising therapeutic strategy. The optimized compound from this series showed excellent in vivo efficacy in animal models. nih.gov

These examples demonstrate that the pyrido[4,3-b]indole framework is a highly productive scaffold for generating novel lead series. Its chemical tractability allows for targeted modifications to engage diverse biological targets, paving the way for new therapeutic agents across multiple disease areas.

Q & A

Q. What are the recommended safety protocols for handling 5H-Pyrido[4,3-b]indole derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks (GHS H335: respiratory irritation) .
  • Emergency Measures: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water and seek medical attention .
  • Storage: Store in airtight containers away from strong oxidizing agents to prevent hazardous reactions (e.g., nitrogen oxide emissions) .

Q. How can researchers verify the structural identity of 5H-Pyrido[4,3-b]indole derivatives during synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm purity and structure via 1^1H and 13^13C NMR, comparing peak assignments with published data (e.g., HNMR validation per ).
  • Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., C11_{11}H8_8N2_2, MW 168.20) .
  • Recrystallization: Purify compounds using methanol or ethanol to remove impurities and validate crystallinity .

Q. What are the critical parameters for optimizing the synthesis yield of 5H-Pyrido[4,3-b]indole derivatives?

Methodological Answer:

  • Reaction Conditions: Optimize reflux time (25–30 hours in xylene) and temperature (110–140°C) to enhance cyclization efficiency .
  • Catalyst Selection: Use chloranil as an oxidizing agent for dehydrogenation steps .
  • Purification: Employ column chromatography or recrystallization to isolate high-purity products (>95%) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported toxicity profiles of 5H-Pyrido[4,3-b]indole derivatives across studies?

Methodological Answer:

  • Dosage and Purity: Compare toxicity data (e.g., LD50_{50} ranges: rat = 100 mg/kg, mouse = 200 mg/kg) while accounting for compound purity (>95% vs. lower grades) .
  • Model Systems: Validate findings across multiple organisms (e.g., rat vs. hamster) and cell lines to assess species-specific effects .
  • Mechanistic Studies: Use Ames tests (Salmonella mutagenicity) and sister chromatid exchange assays to resolve contradictions in mutagenicity data .

Q. What computational approaches are utilized to predict the biological activity of 5H-Pyrido[4,3-b]indole analogs?

Methodological Answer:

  • 3D-QSAR Modeling: Apply Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., substituents at position 4) with JAK2 inhibitory activity .
  • Validation Metrics: Use cross-validated coefficients (e.g., CoMSIA q2=0.976q^2 = 0.976) to ensure model robustness .
  • Virtual Screening: Dock analogs into JAK2 ATP-binding sites using AutoDock Vina to prioritize synthesis targets .

Q. What methodologies are employed to assess the mutagenic potential of 5H-Pyrido[4,3-b]indole derivatives in vitro?

Methodological Answer:

  • Bacterial Reverse Mutation (Ames Test): Screen for frameshift mutations in Salmonella typhimurium strains TA98/TA100 .
  • Mammalian Cell Assays: Quantify DNA damage via comet assays or γ-H2AX foci formation in human fibroblasts .
  • Sister Chromatid Exchange (SCE): Measure SCE frequency in CHO-K1 cells to evaluate clastogenicity .

Q. What strategies are used to elucidate the metabolic pathways of 5H-Pyrido[4,3-b]indole derivatives in mammalian systems?

Methodological Answer:

  • Radiolabeled Tracers: Synthesize 14^{14}C-labeled analogs to track metabolite formation via liquid chromatography-mass spectrometry (LC-MS) .
  • Microsomal Incubations: Use liver microsomes (e.g., rat S9 fraction) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • In Silico Prediction: Apply software like MetaSite to simulate cytochrome P450-mediated oxidation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.